molecular formula C6H6Cl2O2 B2463968 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid CAS No. 2470439-04-2

2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid

Cat. No.: B2463968
CAS No.: 2470439-04-2
M. Wt: 181.01
InChI Key: AEUBWHPAJZCXSN-UHFFFAOYSA-N
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Description

2,2-Dichlorospiro[22]pentane-1-carboxylic acid is a chemical compound with the molecular formula C6H6Cl2O2 It is characterized by a spirocyclic structure, where two rings share a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the chlorination of spiro[2.2]pentane-1-carboxylic acid using chlorine gas or other chlorinating agents. The reaction is usually carried out in an inert solvent such as dichloromethane, at low temperatures to control the reactivity of chlorine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The carboxylic acid group can be oxidized to form different derivatives.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced forms.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted spiro compounds, while oxidation and reduction reactions can produce a range of oxidized or reduced derivatives.

Scientific Research Applications

2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Spiro[2.2]pentane-1-carboxylic acid: Lacks the chlorine atoms, making it less reactive in certain substitution reactions.

    2,2-Difluorospiro[2.2]pentane-1-carboxylic acid: Contains fluorine atoms instead of chlorine, which can alter its reactivity and biological activity.

    2,2-Dibromospiro[2.2]pentane-1-carboxylic acid:

Uniqueness

2,2-Dichlorospiro[2.2]pentane-1-carboxylic acid is unique due to its specific chlorine substitutions, which confer distinct reactivity and potential for diverse applications. Its spirocyclic structure also provides a rigid framework that can be advantageous in certain chemical and biological contexts.

Properties

IUPAC Name

2,2-dichlorospiro[2.2]pentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2O2/c7-6(8)3(4(9)10)5(6)1-2-5/h3H,1-2H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEUBWHPAJZCXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12C(C2(Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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